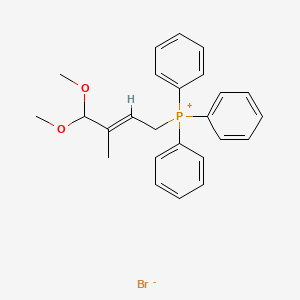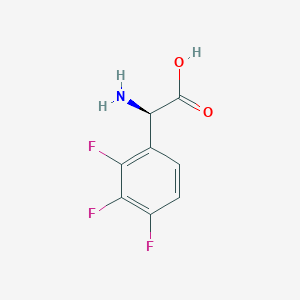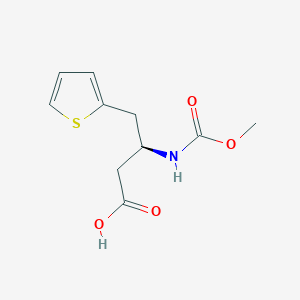
(S)-3-((Methoxycarbonyl)amino)-4-(thiophen-2-YL)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-((Methoxycarbonyl)amino)-4-(thiophen-2-YL)butanoic acid is a chiral compound featuring a methoxycarbonyl group, an amino group, and a thiophen-2-yl group attached to a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((Methoxycarbonyl)amino)-4-(thiophen-2-YL)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as thiophene-2-carboxylic acid and (S)-2-aminobutanoic acid.
Formation of Intermediate: The thiophene-2-carboxylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2).
Amide Bond Formation: The acid chloride is then reacted with (S)-2-aminobutanoic acid in the presence of a base like triethylamine (Et3N) to form the amide intermediate.
Methoxycarbonylation: The final step involves the methoxycarbonylation of the amide intermediate using methyl chloroformate (CH3OCOCl) under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-((Methoxycarbonyl)amino)-4-(thiophen-2-YL)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Thiophene sulfoxides or sulfones
Reduction: Alcohol derivatives
Substitution: N-alkylated or N-acylated derivatives
Aplicaciones Científicas De Investigación
(S)-3-((Methoxycarbonyl)amino)-4-(thiophen-2-YL)butanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It can be used in studies involving enzyme inhibition, receptor binding, and metabolic pathways.
Industrial Applications: The compound may find use in the development of new materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of (S)-3-((Methoxycarbonyl)amino)-4-(thiophen-2-YL)butanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity or modulating its function. The thiophene ring and the methoxycarbonyl group are likely involved in key interactions with the molecular target, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
®-3-((Methoxycarbonyl)amino)-4-(thiophen-2-YL)butanoic acid: The enantiomer of the compound, which may have different biological activity.
Thiophene-2-carboxylic acid derivatives: Compounds with similar thiophene rings but different substituents.
Amino acid derivatives: Compounds with similar amino acid backbones but different side chains.
Uniqueness
(S)-3-((Methoxycarbonyl)amino)-4-(thiophen-2-YL)butanoic acid is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H13NO4S |
|---|---|
Peso molecular |
243.28 g/mol |
Nombre IUPAC |
(3S)-3-(methoxycarbonylamino)-4-thiophen-2-ylbutanoic acid |
InChI |
InChI=1S/C10H13NO4S/c1-15-10(14)11-7(6-9(12)13)5-8-3-2-4-16-8/h2-4,7H,5-6H2,1H3,(H,11,14)(H,12,13)/t7-/m1/s1 |
Clave InChI |
FNOAXPCFCJONNK-SSDOTTSWSA-N |
SMILES isomérico |
COC(=O)N[C@H](CC1=CC=CS1)CC(=O)O |
SMILES canónico |
COC(=O)NC(CC1=CC=CS1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13041461.png)
![(2R)-5-[[(2S)-2-[(4R,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyethyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid](/img/structure/B13041462.png)

![7-(2,4-Dimethoxyphenyl)-3-methyl-5-(pyridin-4-ylmethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13041476.png)
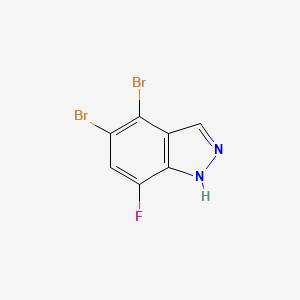
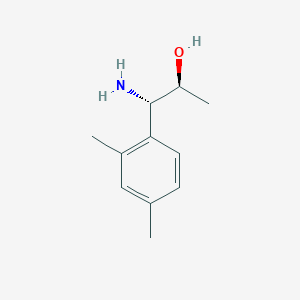

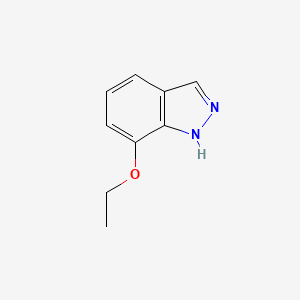

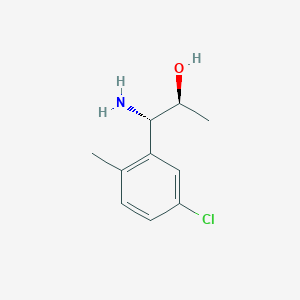
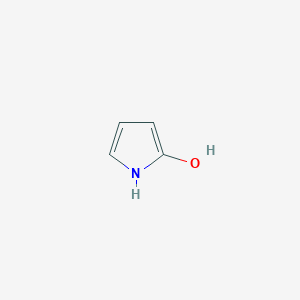
![5-Amino-2-phenylbenzo[D]oxazole-7-carboxylic acid](/img/structure/B13041528.png)
